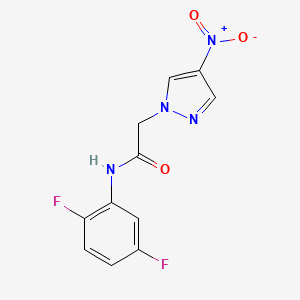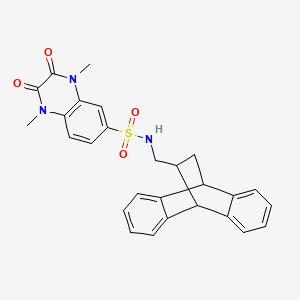![molecular formula C20H27NO3S B11499046 2-[(1-Adamantylcarbonyl)amino]-2-methylpropyl thiophene-2-carboxylate](/img/structure/B11499046.png)
2-[(1-Adamantylcarbonyl)amino]-2-methylpropyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(ADAMANTAN-1-YL)FORMAMIDO]-2-METHYLPROPYL THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a unique combination of adamantane, thiophene, and formamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(ADAMANTAN-1-YL)FORMAMIDO]-2-METHYLPROPYL THIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate is then subjected to further reactions to introduce the formamido and thiophene groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as catalytic hydrogenation, oxidative dehydrogenation, and radical functionalization are often employed .
Chemical Reactions Analysis
Types of Reactions
2-[(ADAMANTAN-1-YL)FORMAMIDO]-2-METHYLPROPYL THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like iodine or other oxidants.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Substitution reactions, particularly involving the thiophene ring, are common.
Common Reagents and Conditions
Oxidation: Iodine, other oxidants.
Reduction: Catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the adamantane or thiophene groups .
Scientific Research Applications
2-[(ADAMANTAN-1-YL)FORMAMIDO]-2-METHYLPROPYL THIOPHENE-2-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(ADAMANTAN-1-YL)FORMAMIDO]-2-METHYLPROPYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The adamantane group is known for its stability and ability to interact with biological membranes, while the thiophene group can participate in various electronic interactions . These properties make the compound a versatile tool in both chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: A compound with similar adamantane structure but different functional groups.
2-Halo-1-halomethylene adamantanes: Compounds with similar adamantane core but different substituents.
Uniqueness
2-[(ADAMANTAN-1-YL)FORMAMIDO]-2-METHYLPROPYL THIOPHENE-2-CARBOXYLATE is unique due to its combination of adamantane, formamido, and thiophene groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H27NO3S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
[2-(adamantane-1-carbonylamino)-2-methylpropyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C20H27NO3S/c1-19(2,12-24-17(22)16-4-3-5-25-16)21-18(23)20-9-13-6-14(10-20)8-15(7-13)11-20/h3-5,13-15H,6-12H2,1-2H3,(H,21,23) |
InChI Key |
AWKSVZIAXRFHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)C1=CC=CS1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-7-(4-ethylpiperazin-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11498973.png)
![1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)tetrahydropyrimidin-1(2H)-yl}-2-(pyrrolidin-1-yl)ethanone](/img/structure/B11498987.png)

![1-[2-(Butan-2-yl)phenyl]-3-pyridin-3-ylthiourea](/img/structure/B11498991.png)
![7-(2-methoxyphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11498996.png)
![N-(4-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B11499016.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11499023.png)
![2-Ethyl-3-methyl-1-{[3-(trifluoromethyl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11499026.png)
![2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11499029.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11499033.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-chlorophenyl)carbonyl]carbamate](/img/structure/B11499036.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide](/img/structure/B11499037.png)
![methyl 11-(3-bromo-4,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11499044.png)
